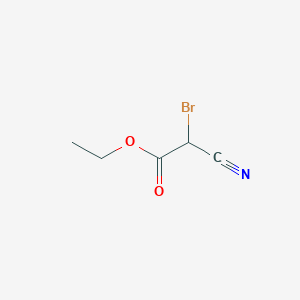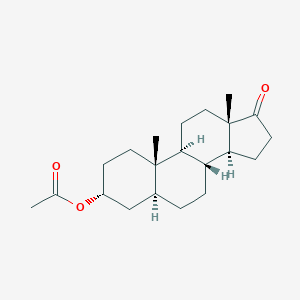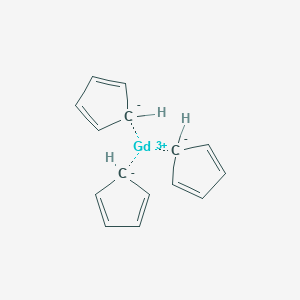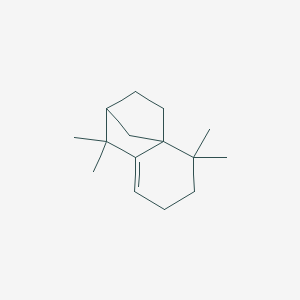
Isolongifolene
Übersicht
Beschreibung
Isolongifolene is a sesquiterpene known for its distinct chemical structure and various applications, especially in the fragrance industry. It is derived from longifolene through a series of chemical reactions, showcasing its significance in organic synthesis and industrial applications.
Synthesis Analysis
This compound synthesis involves several key steps, starting from longifolene. An effective method is through the generation of 10-diazolongibornane from longifolene, leading to neolongifolene and eventually this compound through acid exposure (Satyanarayana & Nayak, 1985). Another approach involves intramolecular alkylation of α,β-unsaturated ketones, showcasing a total synthesis pathway (Piers & Zbozny, 1979).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique tricyclic framework, which is essential for its chemical reactivity and properties. Studies involving the rearrangement of longifolene to this compound have elucidated the mechanism, highlighting the significance of the exo, exo Me shift in this process (Yadav et al., 1980).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidation and reduction, to yield a range of derivatives with distinct odors and potential applications. The oxidation of this compound by m-chloroperbenzoic acid, for example, produces a mixture of epoxide, ketone, and alcohol, each with unique olfactory properties (Bombarda et al., 1994).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are crucial for its applications in the fragrance industry. While specific data on these properties were not detailed in the provided papers, these characteristics generally influence the substance's use in perfumery and industrial applications.
Chemical Properties Analysis
This compound's chemical properties, including reactivity with various organic and inorganic reagents, its stability under different conditions, and its catalytic behavior in synthetic pathways, have been explored. The influence of acidity and the acid distribution on catalysts for the conversion of longifolene to this compound highlight its chemical versatility (Singh et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antioxidative und freie Radikale bindende Aktivität
Isolongifolene hat sich als ein signifikant starkes in-vitro-Antioxidans und freies Radikale bindendes Mittel erwiesen . Es spielt eine wichtige Rolle bei der Absorption und Neutralisierung freier Radikale . Der EC50-Wert für in-vitro-Antioxidans-Tests, nämlich DPPH, ABTS, Hydroxylradikal, Stickstoffoxid, Wasserstoffperoxid, Superoxidradikal-Abfangen, FRAP, TRAP und Reduktionskraft, betrug 77,34, 40,9, 16,27, 238,3, 25,01, 16,79, 1,311, 6,701, 0,418 μg mL -1, jeweils .
Antikrebs-Eigenschaften
This compound wurde als ein starkes Antioxidans für Patienten vorgeschlagen, die an verschiedenen oxidativen degenerativen Erkrankungen wie Krebs leiden . Es wurde festgestellt, dass es bei der Abfangaktivität wirksam ist, was möglicherweise bei der Behandlung von Krebs helfen könnte .
Neuroprotektive Eigenschaften
This compound hat sich gezeigt, dass es eine neuroprotektive Wirkung gegen Rotenon-induzierten oxidativen Stress, Mitochondrienfunktionsstörung und Apoptose in in-vitro-Modellen hat . Dies deutet darauf hin, dass es möglicherweise bei der Behandlung von neurodegenerativen Erkrankungen eingesetzt werden könnte.
Entzündungshemmende Eigenschaften
Es wurde festgestellt, dass this compound entzündungshemmende Eigenschaften besitzt . Dies deutet darauf hin, dass es möglicherweise bei der Behandlung von Krankheiten eingesetzt werden könnte, bei denen Entzündungen eine Schlüsselrolle spielen.
Regulierung der Mitochondrienfunktionsstörung
Es wurde festgestellt, dass this compound Rotenon-induzierte Mitochondrienfunktionsstörungen abschwächt
Wirkmechanismus
Target of Action
Isolongifolene (ILF), a tricyclic sesquiterpene, primarily targets the mitochondrial function and oxidative stress pathways in cells . It has been reported to render neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in a cellular model .
Mode of Action
This compound interacts with its targets by attenuating cytotoxicity, oxidative stress, and mitochondrial dysfunction . It does this by down-regulating pro-apoptotic proteins like Bax and caspases-3, 6, 8, and 9, and up-regulating anti-apoptotic protein Bcl-2 .
Biochemical Pathways
This compound affects the PI3K/AKT/GSK-3β and AMPK-PGC1α signaling pathways . It mitigates rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by modulating these pathways . The AMPK-PGC1α pathway is particularly important in mediating anti-inflammatory, antioxidant, and anti-apoptotic effects .
Result of Action
This compound has been shown to reduce serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, inflammatory factors IL-1β, IL-6, MCP-1, and TNF-α expression, MPO + inflammatory cell infiltration, MDA content, TUNEL-positive cell number, and cell apoptosis rate . It also increases cell viability, SOD and GSH activity, and the expression of anti-apoptotic protein Bcl-2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an AMPK inhibitor, compound C, significantly weakens the protective effect of this compound . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044518 | |
| Record name | (-)-Isolongifolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135-66-6, 17015-38-2 | |
| Record name | (-)-Isolongifolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isolongifolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolongifolene, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Isolongifolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLONGIFOLENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOLONGIFOLENE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


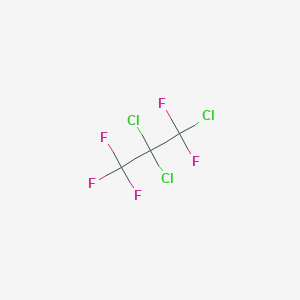

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)

